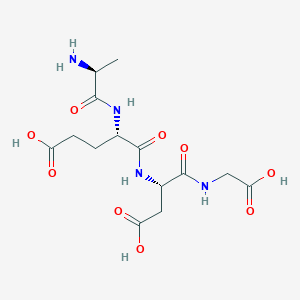

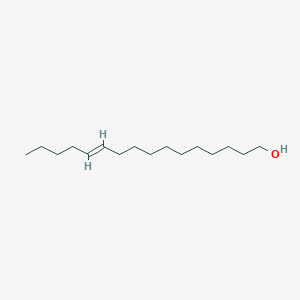

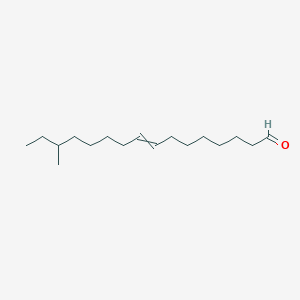

Alcool linolénique

Vue d'ensemble

Description

Le maléate de thioperamide est un antagoniste puissant et sélectif du récepteur de l'histamine H3 et un antagoniste sélectif du récepteur de l'histamine H4. Il est capable de traverser la barrière hémato-encéphalique, ce qui en fait un composé précieux dans la recherche neurologique. Le maléate de thioperamide a été largement utilisé dans des études liées aux récepteurs de l'histamine, en particulier pour comprendre la régulation de la libération d'histamine et ses effets sur le système nerveux central .

Applications De Recherche Scientifique

Thioperamide maleate has a wide range of scientific research applications:

Chemistry: Used as a tool to study histamine receptors and their role in various chemical processes.

Biology: Helps in understanding the regulation of histamine release and its effects on biological systems.

Medicine: Investigated for its potential therapeutic effects in neurological disorders, including its role in promoting wakefulness and improving memory consolidation.

Industry: Utilized in the development of drugs targeting histamine receptors

Mécanisme D'action

Target of Action

Linolenyl alcohol is an unsaturated alcohol that primarily targets Gram-positive bacteria . It is known to inhibit the growth of these bacteria, making it a potential antimicrobial agent .

Mode of Action

It is known that it interacts with the bacterial cell membrane, disrupting its integrity and leading to cell death

Biochemical Pathways

It is known that the compound interferes with the normal functioning of bacterial cells, leading to their death . The exact pathways and downstream effects are subjects of ongoing research.

Result of Action

The primary result of linolenyl alcohol’s action is the inhibition of Gram-positive bacteria, leading to their death . This makes linolenyl alcohol a potential candidate for the development of new antimicrobial agents.

Analyse Biochimique

Biochemical Properties

Linolenyl alcohol plays a crucial role in biochemical reactions, particularly in the metabolism of unsaturated lipids. It interacts with enzymes such as lipoxygenases, which catalyze the dioxygenation of linolenyl alcohol to form hydroperoxides . These hydroperoxides can further participate in various signaling pathways and cellular processes. Additionally, linolenyl alcohol has been shown to interact with proteins involved in lipid metabolism, influencing the formation and breakdown of lipid molecules .

Cellular Effects

Linolenyl alcohol exerts significant effects on various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving lipid mediators. For instance, linolenyl alcohol can modulate the activity of p53-binding protein Mdm-2, which plays a role in cell cycle regulation and apoptosis . Furthermore, linolenyl alcohol affects gene expression and cellular metabolism by altering the levels of specific lipid metabolites and their downstream signaling molecules .

Molecular Mechanism

At the molecular level, linolenyl alcohol exerts its effects through binding interactions with biomolecules and modulation of enzyme activity. It can inhibit or activate enzymes involved in lipid metabolism, such as lipoxygenases and cyclooxygenases . These interactions lead to changes in the production of lipid mediators, which in turn affect gene expression and cellular responses. Linolenyl alcohol’s ability to bind to specific proteins and enzymes underlies its diverse biological activities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of linolenyl alcohol can change over time due to its stability and degradation. Studies have shown that linolenyl alcohol is relatively stable under standard storage conditions, but its activity can decrease over extended periods . Long-term exposure to linolenyl alcohol in in vitro and in vivo studies has revealed its potential to induce changes in cellular function, including alterations in lipid metabolism and cell signaling pathways .

Dosage Effects in Animal Models

The effects of linolenyl alcohol vary with different dosages in animal models. At low doses, linolenyl alcohol has been shown to promote beneficial effects on lipid metabolism and weight management . At higher doses, it can exhibit toxic or adverse effects, including disruptions in cellular function and metabolic processes . These threshold effects highlight the importance of dosage optimization in research and therapeutic applications.

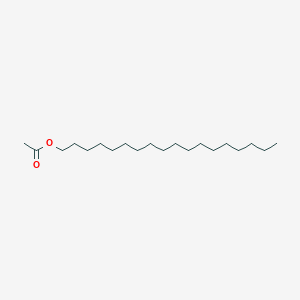

Metabolic Pathways

Linolenyl alcohol is involved in several metabolic pathways, particularly those related to lipid metabolism. It interacts with enzymes such as lipoxygenases and cyclooxygenases, which catalyze the formation of lipid mediators from linolenyl alcohol . These pathways play a critical role in regulating metabolic flux and the levels of various metabolites, influencing cellular responses and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, linolenyl alcohol is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biological effects . The distribution of linolenyl alcohol within tissues is influenced by its lipid solubility and affinity for lipid-binding proteins .

Subcellular Localization

Linolenyl alcohol’s subcellular localization is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. It has been observed to localize to lipid droplets, endoplasmic reticulum, and other organelles involved in lipid metabolism . This localization is essential for its activity and function, as it allows linolenyl alcohol to interact with key enzymes and proteins within these compartments .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du maléate de thioperamide implique la réaction de la N-cyclohexyl-4-(1H-imidazol-4-yl)pipéridine-1-carbothioamide avec l'acide maléique. La réaction se produit généralement dans des conditions contrôlées pour assurer la formation du sel maléate. Le processus implique les étapes suivantes :

Formation de la N-cyclohexyl-4-(1H-imidazol-4-yl)pipéridine-1-carbothioamide : Ce composé intermédiaire est synthétisé par une série de réactions impliquant la cyclohexylamine, l'imidazole et des dérivés de la pipéridine.

Réaction avec l'acide maléique : L'intermédiaire est ensuite mis à réagir avec l'acide maléique pour former le maléate de thioperamide.

Méthodes de production industrielle : La production industrielle du maléate de thioperamide suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction, telles que la température, la pression et le choix du solvant, pour maximiser le rendement et la pureté. Le produit final est généralement purifié par recristallisation ou par des techniques de chromatographie .

Analyse Des Réactions Chimiques

Types de réactions : Le maléate de thioperamide subit diverses réactions chimiques, notamment :

Oxydation : Le maléate de thioperamide peut être oxydé dans des conditions spécifiques pour former des sulfoxydes ou des sulfones.

Réduction : Les réactions de réduction peuvent convertir le maléate de thioperamide en son dérivé thiol correspondant.

Substitution : Le maléate de thioperamide peut subir des réactions de substitution, en particulier au niveau du cycle imidazole.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et les peracides.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des agents halogénants ou des nucléophiles.

Principaux produits formés :

Oxydation : Sulfoxydes et sulfones.

Réduction : Dérivés thiols.

Substitution : Divers dérivés imidazoles substitués.

4. Applications de la recherche scientifique

Le maléate de thioperamide a une large gamme d'applications en recherche scientifique :

Chimie : Utilisé comme outil pour étudier les récepteurs de l'histamine et leur rôle dans divers processus chimiques.

Biologie : Aide à comprendre la régulation de la libération d'histamine et ses effets sur les systèmes biologiques.

Médecine : Investigué pour ses effets thérapeutiques potentiels dans les troubles neurologiques, notamment son rôle dans la promotion de l'éveil et l'amélioration de la consolidation de la mémoire.

Industrie : Utilisé dans le développement de médicaments ciblant les récepteurs de l'histamine

5. Mécanisme d'action

Le maléate de thioperamide exerce ses effets en antagonisant les récepteurs de l'histamine H3 et H4. En bloquant ces récepteurs, il empêche la régulation négative de la libération d'histamine, ce qui conduit à une augmentation des niveaux d'histamine dans le système nerveux central. Cette action favorise l'éveil et améliore la consolidation de la mémoire. Les cibles moléculaires comprennent les récepteurs de l'histamine H3 et H4, et les voies impliquées sont liées à la neurotransmission histaminergique .

Composés similaires :

Ciproxifan : Un autre antagoniste du récepteur de l'histamine H3 avec des effets similaires sur l'éveil et la mémoire.

Pitolisant : Un antagoniste sélectif du récepteur de l'histamine H3 utilisé dans le traitement de la narcolepsie.

Clobenpropit : Un puissant antagoniste du récepteur de l'histamine H3 avec des applications en recherche neurologique

Unicité du maléate de thioperamide : Le maléate de thioperamide est unique en raison de son action antagoniste double sur les récepteurs de l'histamine H3 et H4, ce qui en fait un outil précieux pour étudier les rôles complexes de l'histamine dans le système nerveux central. Sa capacité à traverser la barrière hémato-encéphalique améliore encore son utilité dans la recherche neurologique .

Comparaison Avec Des Composés Similaires

Ciproxifan: Another histamine H3 receptor antagonist with similar effects on wakefulness and memory.

Pitolisant: A selective histamine H3 receptor antagonist used in the treatment of narcolepsy.

Clobenpropit: A potent histamine H3 receptor antagonist with applications in neurological research

Uniqueness of Thioperamide Maleate: Thioperamide maleate is unique due to its dual antagonistic action on both histamine H3 and H4 receptors, making it a valuable tool in studying the complex roles of histamine in the central nervous system. Its ability to cross the blood-brain barrier further enhances its utility in neurological research .

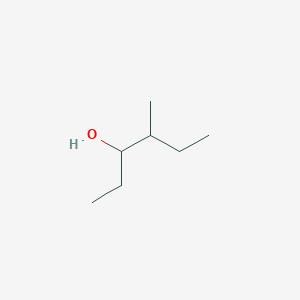

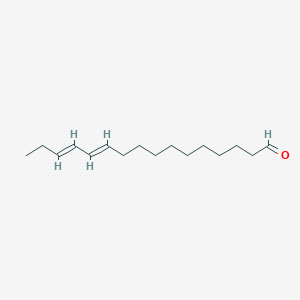

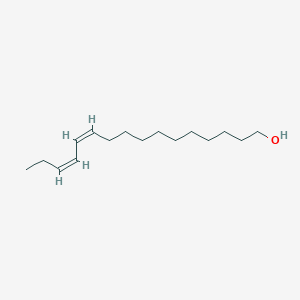

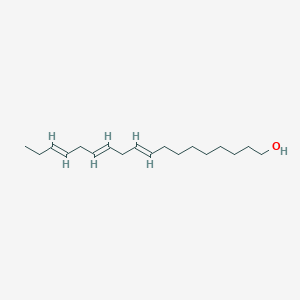

Propriétés

Numéro CAS |

506-44-5 |

|---|---|

Formule moléculaire |

C18H32O |

Poids moléculaire |

264.4 g/mol |

Nom IUPAC |

(9E,12E,15E)-octadeca-9,12,15-trien-1-ol |

InChI |

InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h3-4,6-7,9-10,19H,2,5,8,11-18H2,1H3/b4-3+,7-6+,10-9+ |

Clé InChI |

IKYKEVDKGZYRMQ-IUQGRGSQSA-N |

SMILES |

CCC=CCC=CCC=CCCCCCCCCO |

SMILES isomérique |

CC/C=C/C/C=C/C/C=C/CCCCCCCCO |

SMILES canonique |

CCC=CCC=CCC=CCCCCCCCCO |

Key on ui other cas no. |

2774-90-5 506-44-5 |

Synonymes |

(9Z,12Z,15Z)-octadeca-9,12,15-trien-1-ol; Z9Z12Z15-18OH; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

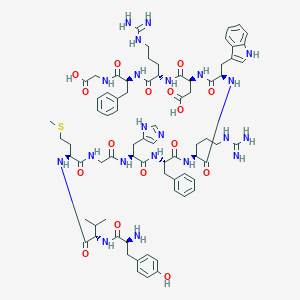

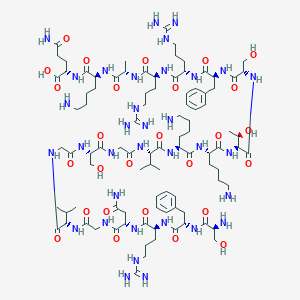

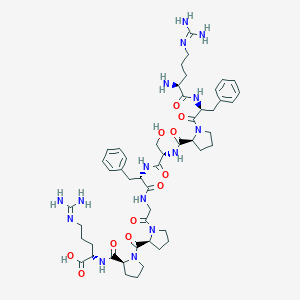

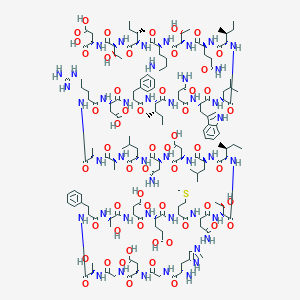

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.